

3-Phenylquinoxaline-5-carboxylic acid chemical properties

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Compound of Interest

Compound Name: 3-Phenylquinoxaline-5-carboxylic acid

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An In-depth Technical Guide to **3-Phenylquinoxaline-5-carboxylic Acid**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: The quinoxaline scaffold represents a cornerstone in heterocyclic chemistry, recognized as a "privileged structure" due to its pervasive presence in a multitude of biologically active compounds.^{[1][2][3]} This bicyclic system, formed by the fusion of a benzene and a pyrazine ring, offers a versatile platform for drug design. This guide focuses on a specific, highly valuable derivative: **3-Phenylquinoxaline-5-carboxylic acid**. The strategic placement of a phenyl group at the 3-position and a carboxylic acid at the 5-position creates a molecule with significant potential as a key intermediate and building block in medicinal chemistry. This document provides a comprehensive exploration of its chemical properties, spectroscopic signature, synthesis, and pivotal role in the development of novel therapeutic agents, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

3-Phenylquinoxaline-5-carboxylic acid (CAS No: 162135-93-5) is a solid organic compound whose structural and physical characteristics are fundamental to its reactivity and application.^{[4][5]} The molecule's architecture, featuring a rigid, aromatic quinoxaline core, a lipophilic phenyl substituent, and a reactive carboxylic acid handle, dictates its behavior in chemical and biological systems.

Property	Value	Reference
IUPAC Name	3-phenylquinoxaline-5-carboxylic acid	[4]
Molecular Formula	C ₁₅ H ₁₀ N ₂ O ₂	[4]
Molecular Weight	250.25 g/mol	[4]
CAS Number	162135-93-5	[4][5]
Boiling Point	486°C at 760 mmHg	[4]
Flash Point	247.7°C	[4]
Density	1.332 g/cm ³	[4]
Hazard Statement	Xi (Irritant)	[4]

Table 1: Key Physicochemical Properties of **3-Phenylquinoxaline-5-carboxylic acid**.

The presence of the carboxylic acid group suggests moderate solubility in polar organic solvents such as DMSO and DMF, with limited solubility in water. Its high boiling and flash points are indicative of a stable aromatic structure.

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of **3-Phenylquinoxaline-5-carboxylic acid**. The following sections detail the expected spectral signatures based on its functional groups and aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be characterized by signals in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons of the quinoxaline and phenyl rings. A highly diagnostic feature is the carboxylic acid proton (-COOH), which should appear as a broad singlet significantly downfield (typically δ 12.0 ppm or higher), a consequence of strong deshielding and hydrogen bonding.[6]

- ^{13}C NMR: The carbon spectrum will display a characteristic signal for the carbonyl carbon of the carboxylic acid in the range of δ 165-185 ppm.[6] The remaining signals will correspond to the sp^2 -hybridized carbons of the aromatic rings, typically found between δ 120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

- O-H Stretch: A very broad and prominent absorption band is anticipated in the 2500-3300 cm^{-1} region, which is characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[6][7]
- C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected between 1680-1710 cm^{-1} . [7][8] The position at the lower end of the typical carbonyl range is due to conjugation with the aromatic quinoxaline ring.
- C-O Stretch: An absorption band for the C-O single bond stretch will appear in the 1210-1320 cm^{-1} region.[7]
- Aromatic C=C/C=N Stretches: Multiple bands in the 1400-1600 cm^{-1} range will signify the stretching vibrations within the phenyl and quinoxaline rings.

Mass Spectrometry (MS)

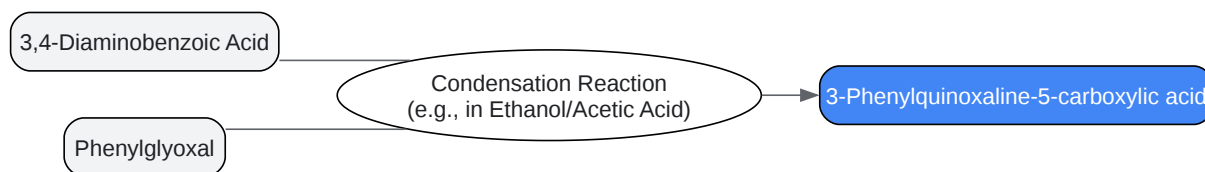
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The electron ionization (EI) mass spectrum should show a distinct molecular ion (M^+) peak at an m/z value of approximately 250. Key fragmentation pathways would likely involve the initial loss of the carboxyl group, leading to significant fragment ions.

Synthesis and Chemical Reactivity

The synthesis of the quinoxaline scaffold is a well-established process in organic chemistry, offering reliable routes to **3-Phenylquinoxaline-5-carboxylic acid**.

General Synthesis Protocol

The most common and efficient method for preparing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][9] For the target molecule, this involves the reaction of 3,4-diaminobenzoic acid with phenylglyoxal.



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Caption: Synthetic workflow for **3-Phenylquinoxaline-5-carboxylic acid**.

Step-by-Step Experimental Protocol (Illustrative):

- **Dissolution:** Dissolve 3,4-diaminobenzoic acid in a suitable solvent system, such as ethanol with a catalytic amount of acetic acid.
- **Addition:** To the stirred solution, add an equimolar amount of phenylglyoxal dropwise at room temperature.
- **Reaction:** Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Isolation:** Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
- **Purification:** Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry. If necessary, further purification can be achieved by recrystallization from an appropriate solvent.

This hydrothermal synthesis approach is advantageous as it often avoids the need for volatile organic solvents and toxic catalysts.[10][11]

Chemical Reactivity

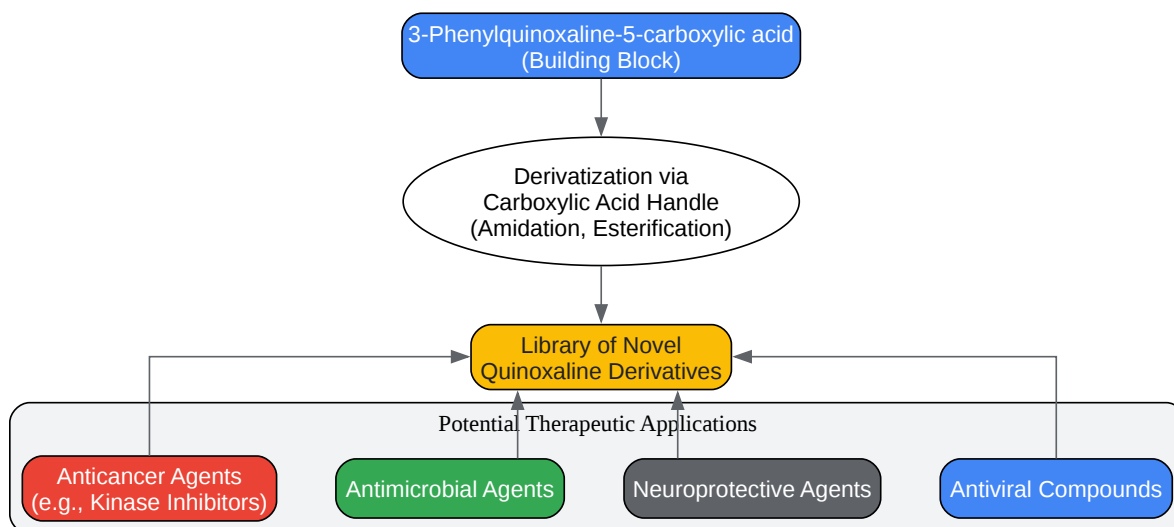
The reactivity of **3-Phenylquinoxaline-5-carboxylic acid** is dominated by its carboxylic acid functionality. This group serves as a versatile chemical handle for derivatization, enabling the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies. Common transformations include:

- **Amidation:** Reaction with various amines in the presence of coupling agents (e.g., EDCI, T3P) to form amides.[12][13] This is a cornerstone reaction in medicinal chemistry for linking the quinoxaline core to other pharmacophores.
- **Esterification:** Conversion to esters through reaction with alcohols under acidic conditions.
- **Reduction:** Reduction of the carboxylic acid to a primary alcohol.

Role in Drug Discovery and Development

Quinoxaline derivatives are renowned for their broad spectrum of pharmacological activities.[3][14] The core structure is a key component in compounds developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[9][14][15]

3-Phenylquinoxaline-5-carboxylic acid is primarily utilized as a crucial intermediate or building block in the synthesis of these more complex, biologically active molecules.[16] The carboxylic acid moiety allows for its incorporation into larger structures designed to interact with specific biological targets. For instance, quinoxaline-based compounds have been designed as potent inhibitors of enzymes critical to disease progression, such as histone deacetylases (HDACs) and various kinases.[9][17][18]



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Caption: Role of the core compound in developing therapeutic agents.

Conclusion

3-Phenylquinoxaline-5-carboxylic acid is a molecule of significant scientific interest, underpinned by its stable and versatile chemical nature. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an invaluable asset for chemical research. For professionals in drug development, it represents a strategically important building block, providing a reliable scaffold for the synthesis of diverse libraries of compounds aimed at a wide range of therapeutic targets. Future research will undoubtedly continue to leverage this compound to explore new chemical space and develop next-generation therapeutics.

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